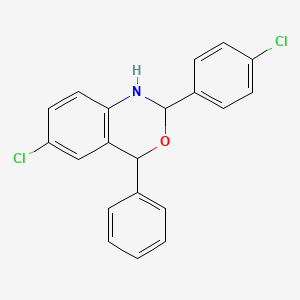
N-(3-bromophenyl)acridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ブロモフェニル)アクリジン-9-アミンは、多様な生物学的および化学的特性で知られているアクリジンファミリーに属する化合物です。
準備方法
合成経路と反応条件
N-(3-ブロモフェニル)アクリジン-9-アミンの合成は、通常、3-ブロモアニリンとアクリジン-9-カルボン酸を特定の条件下で反応させることで行われます。 一般的な方法の1つは、反応を促進するためにオキシ塩化リン(POCl3)などの脱水剤を使用することです 。反応は通常、出発物質の完全な変換を確実にするために還流条件下で行われます。
工業生産方法
N-(3-ブロモフェニル)アクリジン-9-アミンの工業生産は、同様の合成経路をより大規模に行う場合がありますが、同様の合成経路を使用する可能性があります。連続フローリアクターと最適化された反応条件の使用により、化合物の収率と純度を高めることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、目的の生成物を得ます .
化学反応の分析
反応の種類
N-(3-ブロモフェニル)アクリジン-9-アミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するN-オキシドを形成するように酸化できます。
還元: 還元反応により、この化合物を対応するアミン誘導体に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)とm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
生成された主な生成物
これらの反応から生成された主な生成物には、N-オキシド、還元されたアミン誘導体、およびさまざまな置換アクリジン化合物があります .
科学研究への応用
N-(3-ブロモフェニル)アクリジン-9-アミンは、いくつかの科学研究への応用があります。
化学: より複雑なアクリジン誘導体の合成における前駆体として使用されます。
生物学: DNAインターカレーターとしての可能性が研究されており、DNA複製および転写プロセスに影響を与える可能性があります。
医学: DNAにインターカレーションしてトポイソメラーゼ酵素を阻害する能力により、その抗がん特性が調査されています。
科学的研究の応用
N-(3-bromophenyl)acridin-9-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for organic electronics.
作用機序
N-(3-ブロモフェニル)アクリジン-9-アミンの作用機序は、主にDNAインターカレーションを伴います。アクリジン部分の平面構造により、DNA塩基対間に挿入され、らせん構造を破壊し、DNA関連プロセスを妨害することができます。 このインターカレーションは、DNA複製と転写に不可欠なトポイソメラーゼなどの酵素の活性を阻害することができます .
類似の化合物との比較
類似の化合物
アクリジン: N-(3-ブロモフェニル)アクリジン-9-アミンの母体化合物であり、その広範囲の生物活性で知られています。
9-アミノアクリジン: 同様のDNAインターカレーション特性を持つ別のアクリジン誘導体です。
プロフラビン: 殺菌剤として使用され、DNA結合特性で知られているアクリジン誘導体.
独自性
N-(3-ブロモフェニル)アクリジン-9-アミンは、3位に臭素原子が存在するため、その反応性と生物活性を影響を与える可能性があるため、ユニークです。 この置換により、特定の分子標的および経路との相互作用能力が強化され、研究開発に役立つ化合物になる可能性があります .
類似化合物との比較
Similar Compounds
Acridine: The parent compound of N-(3-bromophenyl)acridin-9-amine, known for its wide range of biological activities.
9-aminoacridine: Another acridine derivative with similar DNA intercalating properties.
Proflavine: An acridine derivative used as an antiseptic and known for its DNA-binding properties.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 3-position, which can influence its reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for research and development .
特性
分子式 |
C19H13BrN2 |
|---|---|
分子量 |
349.2 g/mol |
IUPAC名 |
N-(3-bromophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13BrN2/c20-13-6-5-7-14(12-13)21-19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1-12H,(H,21,22) |
InChIキー |
GECSCZAXMGZROI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682452.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
![2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11682491.png)

![3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11682498.png)
